molecular formula C7H11ClN2O2 B2934128 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride CAS No. 1365836-85-6

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride

Cat. No. B2934128
CAS RN: 1365836-85-6
M. Wt: 190.63
InChI Key: GQAPFBYSZAHSJD-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .


Synthesis Analysis

The synthesis of imidazole derivatives typically involves N-alkylation of imidazole using various alkylating agents . A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Scientific Research Applications

Antimicrobial Research

Imidazole derivatives have been studied for their antimicrobial potential. For instance, compounds with an imidazole ring have shown activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Pharmaceutical Development

The structure of CHEMCOLLECT KT001661 suggests potential use in pharmaceutical research. Imidazole-containing compounds like ibodutant, which is a selective antagonist of the neurokinin 2 (NK2) receptor, indicate that similar structures could be explored for therapeutic purposes.

Anti-Candida Agents

Some imidazole derivatives have shown potent activity against Candida albicans. Compounds with an imidazole ring have been more effective than traditional treatments like fluconazole and miconazole in some studies .

Chemical Synthesis

The compound’s structure, featuring an imidazole ring and a carboxylic acid group, makes it a candidate for use as a building block in chemical synthesis. It could be utilized in creating various organic molecules for research purposes.

These are just a few examples of the types of applications that could be explored with CHEMCOLLECT KT001661. The actual uses would depend on further research and experimentation to determine its efficacy and safety in each field.

Synthesis and therapeutic potential of imidazole containing compounds N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)

properties

IUPAC Name

3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAPFBYSZAHSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride

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